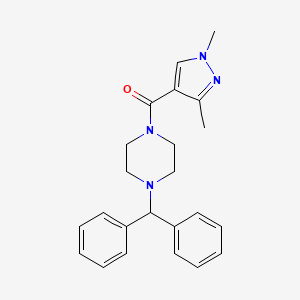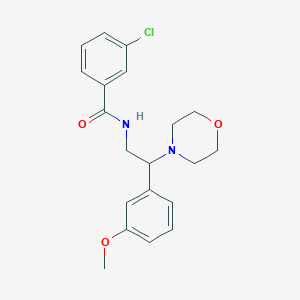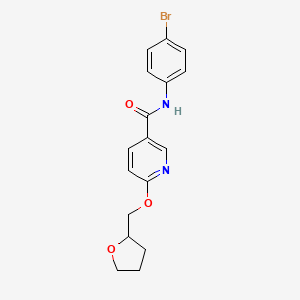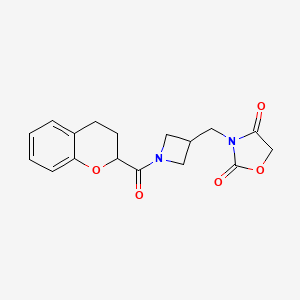![molecular formula C12H16O3 B2440843 2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane CAS No. 2411248-66-1](/img/structure/B2440843.png)
2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H16O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane typically involves the reaction of 4-methoxy-2,6-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Types of Reactions:
Oxidation: The epoxide ring in this compound can undergo oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the compound can result in the opening of the epoxide ring, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Diols
Reduction: Alcohols
Substitution: Corresponding substituted alcohols or ethers
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane involves the interaction of its epoxide ring with nucleophiles. The ring-opening reaction is a key step, where the compound forms covalent bonds with nucleophilic sites on target molecules. This interaction can modify the structure and function of biological molecules, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2,6-Dimethylphenoxy)methyl]oxirane
- 2-[(2,3-Epoxypropoxy)-m-xylene]
- 2,6-Dimethylphenyl glycidyl ether
Comparison: 2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane is unique due to the presence of the methoxy group at the para position of the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity and solubility, compared to its analogs. The methoxy group also influences the compound’s interaction with biological molecules, making it a valuable tool in research and industrial applications .
Eigenschaften
IUPAC Name |
2-[(4-methoxy-2,6-dimethylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-4-10(13-3)5-9(2)12(8)15-7-11-6-14-11/h4-5,11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKVYMDMQABSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)
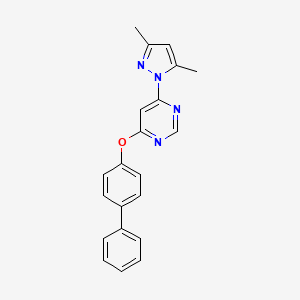
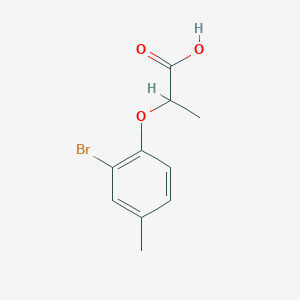
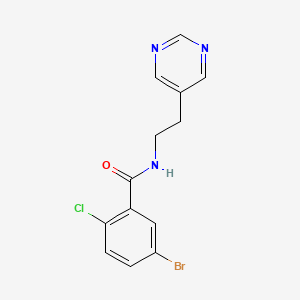
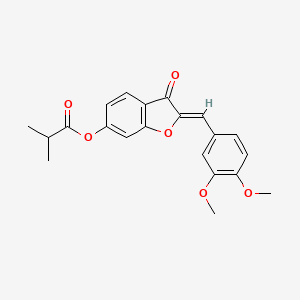
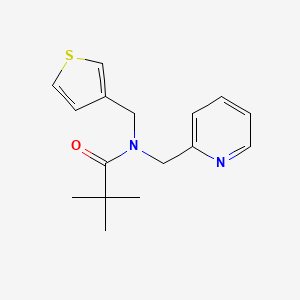
![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)
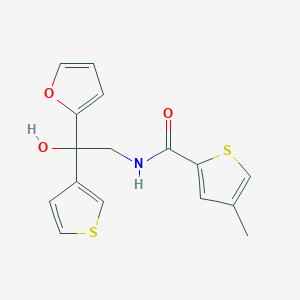
![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)
